molecular formula C21H17ClN2O3S B15037284 Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B15037284
M. Wt: 412.9 g/mol
InChI Key: PCXNPDWNDGLJRJ-UHFFFAOYSA-N
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Description

Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyridine ring, a cyano group, and a benzylsulfanyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the cyano group could participate in hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity and influence cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(benzylsulfanyl)-4-phenyl-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Lacks the chlorophenyl group.

    Methyl 6-(benzylsulfanyl)-4-(4-methylphenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in Methyl 6-(benzylsulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

methyl 6-benzylsulfanyl-4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C21H17ClN2O3S/c1-27-21(26)18-17(14-7-9-15(22)10-8-14)16(11-23)20(24-19(18)25)28-12-13-5-3-2-4-6-13/h2-10,17-18H,12H2,1H3,(H,24,25)

InChI Key

PCXNPDWNDGLJRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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